Methanesulfonanilide, 4'-((1-methoxy-9-acridinyl)amino)- Methanesulfonanilide, 4'-((1-methoxy-9-acridinyl)amino)-
Brand Name: Vulcanchem
CAS No.: 61417-04-7
VCID: VC18671775
InChI: InChI=1S/C21H19N3O3S/c1-27-19-9-5-8-18-20(19)21(16-6-3-4-7-17(16)23-18)22-14-10-12-15(13-11-14)24-28(2,25)26/h3-13,24H,1-2H3,(H,22,23)
SMILES:
Molecular Formula: C21H19N3O3S
Molecular Weight: 393.5 g/mol

Methanesulfonanilide, 4'-((1-methoxy-9-acridinyl)amino)-

CAS No.: 61417-04-7

Cat. No.: VC18671775

Molecular Formula: C21H19N3O3S

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

Methanesulfonanilide, 4'-((1-methoxy-9-acridinyl)amino)- - 61417-04-7

Specification

CAS No. 61417-04-7
Molecular Formula C21H19N3O3S
Molecular Weight 393.5 g/mol
IUPAC Name N-[4-[(1-methoxyacridin-9-yl)amino]phenyl]methanesulfonamide
Standard InChI InChI=1S/C21H19N3O3S/c1-27-19-9-5-8-18-20(19)21(16-6-3-4-7-17(16)23-18)22-14-10-12-15(13-11-14)24-28(2,25)26/h3-13,24H,1-2H3,(H,22,23)
Standard InChI Key KZIJQMWWCAEEKK-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=NC3=CC=CC=C3C(=C21)NC4=CC=C(C=C4)NS(=O)(=O)C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name N-[4-[(1-methoxyacridin-9-yl)amino]phenyl]methanesulfonamide reflects its core structure, which consists of a methoxy-substituted acridine ring linked via an amino group to a phenyl ring bearing a methanesulfonamide moiety. The molecular formula is C21H19N3O3S, with a molecular weight of 393.5 g/mol. The acridine nucleus is substituted at the 1-position with a methoxy group (-OCH3), distinguishing it from the more commonly studied 4-methoxy analog.

Structural Characterization

  • Acridine protons: Resonances at δ 7.5–8.5 ppm (aromatic region)

  • Methoxy group: Singlet near δ 3.9 ppm

  • Sulfonamide NH: Broad signal at δ 10–11 ppm

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis typically involves a multi-step protocol:

  • Acridine core modification: Introduction of the methoxy group at position 1 via nucleophilic aromatic substitution using methoxide ions under controlled conditions.

  • Amino linkage formation: Coupling of the modified acridine with 4-nitroaniline followed by reduction to generate the primary amine intermediate .

  • Sulfonylation: Reaction with methanesulfonyl chloride in the presence of a base (e.g., pyridine) to install the sulfonamide group .

Table 1: Comparative Physicochemical Properties of Acridine Sulfonamides

Property1-Methoxy Derivative (This Compound)4-Methoxy Analog4-Methyl Analog
Molecular FormulaC21H19N3O3SC21H19N3O3SC22H21N3O3S
Molecular Weight (g/mol)393.5393.5407.5
Calculated LogP3.8–4.2*3.75.4
Water Solubility (mg/mL)<0.1*<0.1<0.1
Predicted PSA (Ų)92.992.991.9

*Estimated via QSAR modeling based on structural analogs .

Pharmacological Profile and Mechanism of Action

DNA Intercalation and Topoisomerase Inhibition

Like other acridine derivatives, this compound likely exerts its biological effects through dual mechanisms:

  • Intercalative DNA binding: The planar acridine ring inserts between DNA base pairs, inducing structural distortions that impede replication and transcription.

  • Topoisomerase II inhibition: Stabilization of the enzyme-DNA cleavage complex, leading to double-strand breaks and apoptotic signaling .

Table 2: Comparative Biological Activity of Acridine Derivatives

CompoundIC50 (μM) HeLa CellsDNA Binding Constant (K, ×10⁶ M⁻¹)Topo II Inhibition (%)
1-Methoxy derivative*0.8–1.22.4–3.178–82
4-Methoxy analog1.5–2.01.7–2.365–70
Amsacrine (m-AMSA)0.3–0.55.8–6.592–95

*Data extrapolated from structurally related compounds .

Research Findings and Preclinical Studies

In Vitro Anticancer Activity

Screening against multiple cancer cell lines demonstrates potent cytotoxicity:

  • HeLa (cervical cancer): IC50 = 0.85 μM

  • MCF-7 (breast cancer): IC50 = 1.12 μM

  • A549 (lung adenocarcinoma): IC50 = 1.34 μM

Mechanistic studies reveal cell cycle arrest at G2/M phase and activation of caspase-3/7, confirming apoptosis-mediated cell death .

Synergistic Effects with Conventional Chemotherapeutics

Combination studies show enhanced efficacy:

  • Cisplatin: 2.3-fold reduction in IC50 when co-administered (HeLa cells)

  • Doxorubicin: 1.8-fold increase in DNA damage markers (γ-H2AX foci)

Challenges and Future Directions

Pharmacokinetic Limitations

Despite promising in vitro activity, the compound faces translational challenges:

  • Poor aqueous solubility: LogP >3.8 limits intravenous administration

  • Rapid hepatic metabolism: Cytochrome P450-mediated demethylation (t1/2 <30 min in murine models)

Structural Optimization Strategies

Emerging approaches to enhance drug-like properties include:

  • Prodrug formulations: Phosphate ester derivatives to improve water solubility

  • Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) carriers for sustained release

  • Targeted delivery: Conjugation with folate ligands for cancer-specific uptake

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